N-[6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide
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Overview
Description
Reagents: Acryloyl chloride and a base like triethylamine.
Conditions: Stirring at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the propenamide group.
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Step 1: Synthesis of 3-Ethylpiperidine
Reagents: Ethylamine, formaldehyde, and hydrogen gas.
Conditions: Catalytic hydrogenation at elevated temperatures and pressures.
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Step 2: Synthesis of 5-Methyl-3-pyridinecarboxylic acid
Reagents: Methylamine, acetic anhydride, and pyridine.
Conditions: Reflux in an inert atmosphere.
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Step 3: Coupling Reaction
Reagents: 3-Ethylpiperidine and 5-Methyl-3-pyridinecarboxylic acid.
Conditions: Use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in an organic solvent such as dichloromethane.
Chemical Reactions Analysis
Types of Reactions
N-[6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenamide group to a propylamide group.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Sodium hydride in DMF (dimethylformamide) as a solvent at room temperature.
Major Products
Oxidation: N-[6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-yl]propanoic acid.
Reduction: N-[6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-yl]propylamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases by binding to their active sites, thereby blocking their activity and affecting downstream signaling pathways. This inhibition can lead to various biological effects, including anti-inflammatory or anti-cancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(4-Piperidin-1-yl)pyridin-3-yl]prop-2-enamide
- N-[6-(3-Methylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide
- N-[6-(3-Ethylpiperidin-1-yl)-5-ethylpyridin-3-yl]prop-2-enamide
Uniqueness
N-[6-(3-Ethylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties. The presence of the ethyl group on the piperidine ring and the propenamide group provides a unique steric and electronic environment, potentially leading to selective binding to specific molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[6-(3-ethylpiperidin-1-yl)-5-methylpyridin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-4-13-7-6-8-19(11-13)16-12(3)9-14(10-17-16)18-15(20)5-2/h5,9-10,13H,2,4,6-8,11H2,1,3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEGEKYZHJTJMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)C2=NC=C(C=C2C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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